1-(2,3,4-Trimethoxyphenyl)cycloheptene
Description
Properties
CAS No. |
189832-04-0 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)cycloheptene |
InChI |
InChI=1S/C16H22O3/c1-17-14-11-10-13(15(18-2)16(14)19-3)12-8-6-4-5-7-9-12/h8,10-11H,4-7,9H2,1-3H3 |
InChI Key |
GJJCDBAVAYEJSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CCCCCC2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synergy with Trimethoxy Motifs : The 2,3,4-trimethoxyphenyl group’s electron-donating capacity aligns with structure-activity relationships (SARs) observed in microtubule-targeting agents, though its substitution pattern may reduce potency relative to 3,4,5-trimethoxy analogs .
- Synthetic Accessibility : The patent’s methodology enables rapid diversification of R and R1 groups, facilitating SAR studies to optimize pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,3,4-Trimethoxyphenyl)cycloheptene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading). For example:
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst (Lewis acid) | BF₃·Et₂O, AlCl₃, FeCl₃ | AlCl₃ (1.2 equiv) | Yield ↑ 25% |
| Reaction Temp | 0°C to 80°C | 40°C | Purity ↑ 90% |
- Solvent selection (e.g., dichloromethane vs. toluene) must balance solubility and reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon hybridization. For stereochemical ambiguity, NOESY or ROESY experiments resolve spatial proximity of methoxy groups and cycloheptene protons. X-ray crystallography provides definitive proof of regiochemistry if single crystals are obtainable. Computational validation (DFT-optimized geometries vs. experimental data) resolves discrepancies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in photochemical or oxidative environments?
- Methodological Answer : Use time-resolved spectroscopy (UV-Vis, fluorescence quenching) to track intermediates under controlled oxidative (e.g., O₃, H₂O₂) or UV-light conditions. Compare with computational models (TD-DFT) to predict excited-state behavior. For example, methoxy substituents may stabilize charge-transfer states, altering reaction pathways. Surface adsorption studies (e.g., on silica or cellulose) can mimic environmental interactions .
Q. How do contradictory data arise in computational vs. experimental studies of its thermodynamic stability?
- Methodological Answer : Discrepancies often stem from solvent effects or basis-set limitations in DFT calculations. Address this by:
- Benchmarking computational methods (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) against experimental thermochemical data (DSC/TGA).
- Including implicit solvation models (PCM, SMD) to mimic experimental conditions.
- Cross-validating with isothermal titration calorimetry (ITC) for binding energetics in host-guest systems .
Q. What advanced techniques characterize its adsorption behavior on indoor surfaces (e.g., polymers, glass)?
- Methodological Answer : Apply atomic force microscopy (AFM) and ToF-SIMS to map surface adsorption at nanoscale resolution. Couple with microspectroscopic imaging (Raman, FTIR) to identify chemical interactions (e.g., hydrogen bonding with silica). Controlled humidity/temperature chambers simulate real-world environments. Reference indoor surface studies for analogous compounds to infer behavior .
Data-Driven Research Design
Q. How can researchers design experiments to resolve conflicting bioactivity reports for this compound?
- Methodological Answer :
- Step 1 : Standardize assay conditions (cell lines, incubation time, solvent controls).
- Step 2 : Use orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screening) to distinguish specific vs. non-specific effects.
- Step 3 : Validate via SAR studies by synthesizing analogs (e.g., varying methoxy positions) to isolate critical functional groups.
Tables for Key Data
Table 1 : Common Analytical Techniques for Structural Validation
| Technique | Key Information Obtained | Limitations |
|---|---|---|
| X-ray Crystallography | Absolute stereochemistry | Requires single crystals |
| 2D NMR (HSQC, HMBC) | Connectivity of methoxy groups | Signal overlap in crowded regions |
| HRMS | Molecular formula confirmation | No stereochemical data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
